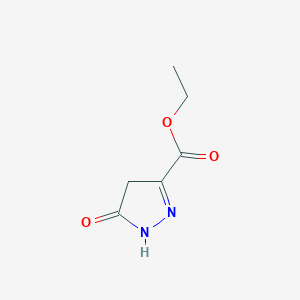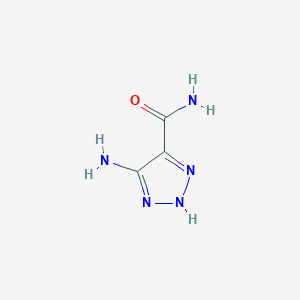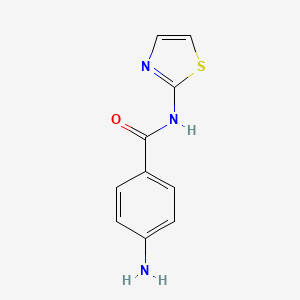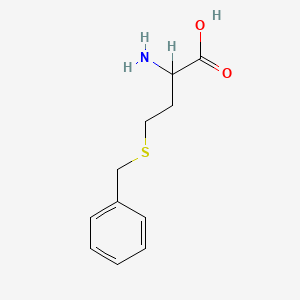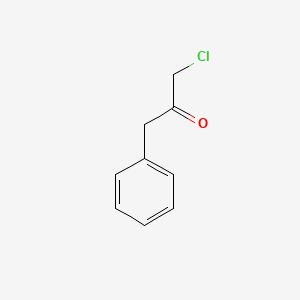
1-Chloro-3-phénylacétone
Vue d'ensemble
Description
1-Chloro-3-phenylacetone (1-CPA) is a synthetic organic compound with a variety of uses in research, industrial, and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and low toxicity. 1-CPA is an important starting material for the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Applications en pharmacothérapie
“1-Chloro-3-phénylacétone” est un dérivé de la chalcone . Les chalcones ont été bien étudiées dans la littérature existante et ont démontré des propriétés antibactériennes, antifongiques, anti-inflammatoires et anticancéreuses . La présence du système α,β-insaturé réactif dans les cycles de la chalcone a montré différentes propriétés pharmacologiques potentielles .
Agent anti-inflammatoire
Les composés de chalcone avec des groupes fluorure ou chlorure ont une forte puissance en tant qu'agent anti-inflammatoire . Ils peuvent être plus puissants que les médicaments de référence, l'indométhacine .
Activité antibactérienne
Plusieurs composés de chalcone peuvent inhiber diverses cibles des voies de développement de la résistance aux antibiotiques . Par conséquent, ils surmontent la résistance et les bactéries deviennent sensibles aux composés antibactériens .
Activité antifongique
Les chalcones ont démontré des propriétés antifongiques . Cela fait de “this compound” un candidat potentiel pour des recherches plus approfondies dans ce domaine.
Propriétés anticancéreuses
Les chalcones ont montré des propriétés anticancéreuses . Par conséquent, “this compound” pourrait être un candidat potentiel pour la recherche sur le traitement du cancer.
Activité inhibitrice enzymatique
La présence du système α,β-insaturé réactif dans les cycles de la chalcone a montré une activité inhibitrice sur les enzymes . Cela fait de “this compound” un candidat potentiel pour la recherche dans ce domaine.
Alternative verte en génie enzymatique
Des variantes de la phénylacétonemonooxygénase (PAMO) ont été obtenues dans des recherches pour éviter l'utilisation de matières dangereuses et, par conséquent, prévenir la génération de déchets toxiques . “this compound” pourrait être un candidat potentiel pour ces alternatives vertes.
Activité antiprotozoaire et antifilaire
Les chalcones ont montré une activité antiprotozoaire et antifilaire . Cela fait de “this compound” un candidat potentiel pour la recherche dans ces domaines.
Safety and Hazards
When handling 1-Chloro-3-phenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Mécanisme D'action
Target of Action
1-Chloro-3-phenylacetone is an organic compound
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-phenylacetone can be influenced by various environmental factors. For instance, the presence of dust can affect the compound’s stability . Additionally, the compound should be handled with care to avoid contact with skin and eyes, and adequate ventilation should be ensured during its use .
Analyse Biochimique
Cellular Effects
1-Chloro-3-phenylacetone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, 1-Chloro-3-phenylacetone can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of 1-Chloro-3-phenylacetone involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, 1-Chloro-3-phenylacetone can bind to specific receptors and modulate their activity, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-3-phenylacetone can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that 1-Chloro-3-phenylacetone can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-phenylacetone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1-Chloro-3-phenylacetone can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to significant changes in biochemical and physiological parameters .
Transport and Distribution
The transport and distribution of 1-Chloro-3-phenylacetone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, 1-Chloro-3-phenylacetone can accumulate in specific cellular compartments, influencing its localization and activity .
Propriétés
IUPAC Name |
1-chloro-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOHSOXYJMSVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284738 | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-38-2 | |
| Record name | 937-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



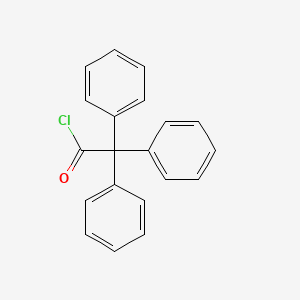
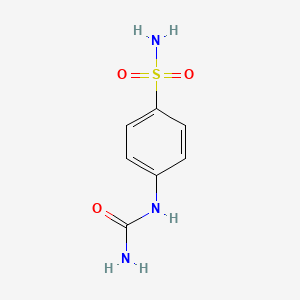


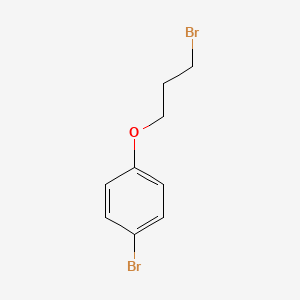

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)
